molecular formula C12H13BrO B14237875 (3R)-3-(4-Bromophenyl)cyclohexan-1-one CAS No. 501666-06-4

(3R)-3-(4-Bromophenyl)cyclohexan-1-one

Katalognummer: B14237875
CAS-Nummer: 501666-06-4
Molekulargewicht: 253.13 g/mol
InChI-Schlüssel: OWJFSGNEZCNGJL-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-(4-Bromophenyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a bromophenyl group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-Bromophenyl)cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-bromobenzaldehyde.

    Reaction Conditions: A common method involves the use of a chiral catalyst to induce the desired stereochemistry. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize waste. Continuous flow reactors may also be employed for more efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-(4-Bromophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.

    Reduction: Formation of (3R)-3-(4-Bromophenyl)cyclohexanol.

    Substitution: Formation of compounds like (3R)-3-(4-methoxyphenyl)cyclohexan-1-one.

Wissenschaftliche Forschungsanwendungen

(3R)-3-(4-Bromophenyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (3R)-3-(4-Bromophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-(4-Methylphenyl)cyclohexan-1-one: Similar structure but with a methyl group instead of a bromine atom.

    (3R)-3-(4-Chlorophenyl)cyclohexan-1-one: Contains a chlorine atom instead of bromine.

Uniqueness

(3R)-3-(4-Bromophenyl)cyclohexan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can lead to distinct chemical and biological properties compared to its methyl and chlorine analogs.

Eigenschaften

CAS-Nummer

501666-06-4

Molekularformel

C12H13BrO

Molekulargewicht

253.13 g/mol

IUPAC-Name

(3R)-3-(4-bromophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H13BrO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10H,1-3,8H2/t10-/m1/s1

InChI-Schlüssel

OWJFSGNEZCNGJL-SNVBAGLBSA-N

Isomerische SMILES

C1C[C@H](CC(=O)C1)C2=CC=C(C=C2)Br

Kanonische SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.